2-[4-[(Benzylamino)methyl]-5-chloro-2-methoxyphenoxy]ethanol;hydrochloride
Overview
Description
2-[4-[(Benzylamino)methyl]-5-chloro-2-methoxyphenoxy]ethanol;hydrochloride is a complex organic compound that features a benzylamino group, a chlorinated aromatic ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Benzylamino)methyl]-5-chloro-2-methoxyphenoxy]ethanol;hydrochloride typically involves multiple steps. . The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Benzylamino)methyl]-5-chloro-2-methoxyphenoxy]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group typically yields aldehydes or acids, while nucleophilic substitution can produce a range of benzylamino derivatives.
Scientific Research Applications
2-[4-[(Benzylamino)methyl]-5-chloro-2-methoxyphenoxy]ethanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-[(Benzylamino)methyl]-5-chloro-2-methoxyphenoxy]ethanol;hydrochloride exerts its effects involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the chlorinated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the chlorinated aromatic ring.
4-Chloro-2-methoxyphenol: Contains the chlorinated aromatic ring but lacks the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the ethanol and chlorinated aromatic ring.
Uniqueness
2-[4-[(Benzylamino)methyl]-5-chloro-2-methoxyphenoxy]ethanol;hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-[4-[(benzylamino)methyl]-5-chloro-2-methoxyphenoxy]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3.ClH/c1-21-16-9-14(15(18)10-17(16)22-8-7-20)12-19-11-13-5-3-2-4-6-13;/h2-6,9-10,19-20H,7-8,11-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQJNFGRGHABQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCC2=CC=CC=C2)Cl)OCCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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